molecular formula C5H5NO3S B081542 pyridine-2-sulfonic acid CAS No. 15103-48-7

pyridine-2-sulfonic acid

Cat. No.: B081542
CAS No.: 15103-48-7
M. Wt: 159.17 g/mol
InChI Key: KZVLNAGYSAKYMG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: pyridine-2-sulfonic acid undergoes various chemical reactions, including oxidation, nitration, and sulfidation .

Common Reagents and Conditions:

    Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Nitration: Typically involves the use of nitric acid under controlled conditions.

    Sulfidation: Uses sulfur-containing reagents such as hydrogen sulfide or sulfur dioxide.

Major Products: The major products formed from these reactions include pyridine derivatives, heterocyclic compounds, and nitrogen heterocyclic compounds .

Properties

IUPAC Name

pyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLNAGYSAKYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164696
Record name 2-Pyridinesulfonic acid (8CI)(9CI)
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15103-48-7
Record name 2-Pyridinesulfonic acid
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Record name 2-Pyridinesulfonic acid
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Record name 2-Pyridinesulfonic acid (8CI)(9CI)
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Record name 2-Pyridinesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pyridinesulfonic acid?

A1: The molecular formula of pyridinesulfonic acid is C5H5NO3S, and its molecular weight is 159.16 g/mol. [] You can find the crystal structure of 2-pyridinesulfonic acid here: []

Q2: Is there any spectroscopic data available for pyridinesulfonic acid and its derivatives?

A2: Yes, several studies report spectroscopic data. For instance, NMR spectroscopy, particularly 1H NMR, is frequently employed for structural characterization. One study used 1H NMR with sodium acetate as an internal standard to estimate the purity of 5-nitropyridine-2-sulfonic acid and its potassium salt. [] Additionally, a study on 2,2′-dipyridyl disulfide-N,N′-dioxide, a reagent used to prepare pyridinesulfonic acid derivatives, provides detailed 1H and 13C NMR data. [] Furthermore, solid-state 17O NMR spectroscopy has been used to investigate the dynamics of SO3- jumps in crystalline sulfonic acids, including 3-pyridinesulfonic acid. []

Q3: How stable is zinc pyrithione, a compound containing a pyridinesulfonic acid moiety, under environmental conditions?

A3: Research indicates that zinc pyrithione undergoes photodegradation when exposed to sunlight. A study simulating sunlight with a xenon lamp showed that zinc pyrithione decomposes to form this compound (PSA) and 2,2′-dipyridyl disulfide. [, ] This photodegradation was found to be the primary decomposition pathway for zinc pyrithione in aquatic environments. []

Q4: Can pyridinesulfonic acid derivatives act as ligands in chemical reactions?

A4: Yes, pyridinesulfonic acid derivatives demonstrate potential as ligands in palladium-catalyzed reactions. For example, 3-pyridinesulfonic acid proved to be a highly effective ligand in the palladium-catalyzed β-C(sp3)–H arylation of Weinreb amides. [, ] The zwitterionic nature of the palladium/3-pyridinesulfonic acid complex effectively accommodates the weak coordination properties of Weinreb amides, leading to enhanced catalytic activity in this reaction. []

Q5: How does the position of the sulfonic acid group on the pyridine ring affect the biological activity of pyridinesulfonic acid derivatives?

A5: The position of the sulfonic acid group significantly influences biological activity. A study investigated zinc(II) complexes with various monomethyl-substituted this compound derivatives for insulinomimetic activity. The results demonstrated that bis(3-methylpyridine-2-sulfonato)zinc(II) exhibited the most potent in vitro insulinomimetic activity among the tested complexes. [] This suggests that the position of the methyl substituent, and consequently the overall structure of the this compound derivative, is crucial for its biological activity.

Q6: Does modifying the glycine residue in cholecystokinin (CCK) analogues with pyridinesulfonic acid derivatives affect their biological activity?

A6: Yes, modifying the glycine residue in CCK analogues with D-amino acid-substituted pyridinesulfonic acid derivatives can significantly alter their biological activity. For instance, Nα-carboxyacylated CCK7 and CCK8 analogues with D-tryptophan or D-alanine substitution at position 3 or 4 showed potent pancreatic exocrine secretion stimulation but diminished guinea pig gall bladder contracting activity. [] This suggests that these modifications selectively enhance pancreatic secretion while reducing gall bladder contraction.

Q7: Are there any strategies to improve the stability of technetium-99m labeled hydrazinonicotinamide-modified biologically active molecules?

A7: Yes, incorporating a ternary ligand system using tricine and imine-N-containing heterocycles as coligands has proven effective in stabilizing technetium-99m labeled hydrazinonicotinamide-modified molecules. [] This approach enables the development of highly stable technetium-99m labeled compounds with tunable lipophilicity for potential use as radiopharmaceuticals. []

Q8: What are the environmental concerns associated with the use of zinc pyrithione in antifouling paints?

A8: While zinc pyrithione is an effective antifouling agent, its photodegradation products, specifically this compound and 2,2′-dipyridyl disulfide, raise environmental concerns. These degradation products have been shown to exhibit toxicity to marine organisms. [] Further research is crucial to assess the long-term impact of these degradation products on marine ecosystems and explore strategies to mitigate their potential negative effects.

Q9: Can metal-organic frameworks (MOFs) incorporating pyridinesulfonic acid derivatives serve as proton conductors?

A10: Yes, research has shown that incorporating pyridinesulfonic acid derivatives into the structure of MOFs can create highly effective proton conductors. A study successfully demonstrated that functionalizing Cr-MIL-88B with 3-pyridinesulfonic acid or 2-(4-pyridyl)ethanesulfonic acid led to the formation of MOFs with impressive proton conductivity. [] These modified MOFs exhibited proton conductivity exceeding that of Nafion, highlighting their potential for applications in fuel cells and other electrochemical devices.

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